molecular formula C6H7FN2O2 B193423 2-Ethoxy-5-fluorouracil CAS No. 56177-80-1

2-Ethoxy-5-fluorouracil

Cat. No.: B193423
CAS No.: 56177-80-1
M. Wt: 158.13 g/mol
InChI Key: XREDGJFKPWBNRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

The primary target of 2-Ethoxy-5-fluorouracil, also known as 2-Ethoxy-5-fluoropyrimidin-4(3H)-one, is thymidylate synthase (TS) . TS is an essential enzyme for DNA synthesis, as it catalyzes the conversion of deoxyuridylic acid to thymidylic acid .

Mode of Action

This compound acts as an antimetabolite, inhibiting essential biosynthetic processes and incorporating into macromolecules such as DNA and RNA, thereby inhibiting their normal function . It interferes with DNA synthesis by blocking the TS conversion of deoxyuridylic acid to thymidylic acid .

Biochemical Pathways

The compound affects several biochemical pathways. It leads to the misincorporation of fluoronucleotides into RNA and DNA and inhibits the nucleotide synthetic enzyme thymidylate synthase (TS) . Depletion of dTMP results in subsequent depletion of deoxythymidine triphosphate (dTTP), which induces perturbations in the levels of the other deoxynucleotides (dATP, dGTP, and dCTP) through various feedback mechanisms .

Pharmacokinetics

The pharmacokinetics of this compound are complex. Over 80% of administered 5-FU is metabolized by dihydropyrimidine dehydrogenase (DPD), a rate-limiting enzyme, in the liver . The infusion schedule of 5-FU is superior to the bolus administration schedule with respect to response rate and overall survival .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It causes cell death and by which tumors become resistant to 5-FU . Repair of uracil and 5-FU-containing DNA by the nucleotide excision repair enzyme uracil-DNA-glycosylase (UDG) is futile in the presence of high (F)dUTP/dTTP ratios and only results in further false-nucleotide incorporation .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Non-coding RNAs have a central impact on the determination of the response of patients to 5-FU . These transcripts via modulation of cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior can affect cell response to 5-FU .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-fluorouracil undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide, dimethyl sulfoxide.

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Nucleophilic Substitution: Various substituted pyrimidines.

    Oxidation: Oxidized pyrimidine derivatives.

    Reduction: Deoxy derivatives.

    Hydrolysis: 5-Fluorouracil.

Scientific Research Applications

Medicinal Chemistry

Synthesis of Novel Chemotherapeutics
2-Ethoxy-5-fluorouracil serves as a precursor in the synthesis of novel chemotherapeutic agents. Its structure allows for modifications that can enhance the efficacy and specificity of anti-cancer treatments, similar to its parent compound, 5-fluorouracil (5-FU) .

Quality Control Standards
In pharmaceutical manufacturing, this compound is utilized as an impurity standard for quality control in the production of 5-FU. This ensures that the final products meet safety and efficacy standards .

Biological Studies

Anticancer Properties
Research indicates that this compound exhibits potential anticancer properties. Studies have shown that fluorinated pyrimidines can interfere with nucleic acid synthesis, leading to cytotoxic effects on rapidly dividing cells. This mechanism is crucial in targeting cancer cells .

Mechanism of Action
The compound inhibits thymidylate synthase, an enzyme essential for DNA synthesis. This inhibition results in reduced levels of deoxythymidine triphosphate, ultimately causing DNA damage and cell death .

Industrial Applications

Pharmaceutical Development
Beyond its use in chemotherapy, this compound is being explored for its role in developing other pharmaceuticals. Its unique properties make it a candidate for creating new drugs with improved therapeutic profiles .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPrecursor for novel chemotherapeutics; quality control standard for 5-FU
Biological StudiesAnticancer activity; mechanism involves thymidylate synthase inhibition
Industrial ApplicationsDevelopment of pharmaceuticals; potential for new drug formulations

Case Studies

Several case studies highlight the clinical relevance of fluorinated compounds like this compound:

  • Case Study on Chemotherapy Efficacy
    A study involving a patient with metastatic esophageal cancer demonstrated the importance of therapeutic drug monitoring when administering fluorouracil-based chemotherapy. The patient had a partial deficiency in dihydropyrimidine dehydrogenase (DPD), which could lead to severe toxicity if not monitored closely. The careful adjustment of dosages led to successful treatment outcomes without significant adverse effects .
  • Synthesis and Evaluation of Derivatives
    Research involving the synthesis of various derivatives of 5-fluorouracil, including those based on this compound, showed promising results in enhancing anticancer activity while reducing toxicity profiles compared to standard treatments .

Biological Activity

2-Ethoxy-5-fluorouracil (2-EtO-5-FU) is a derivative of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). This compound has garnered attention due to its potential enhanced efficacy and reduced toxicity profiles compared to its parent compound. This article delves into the biological activity of 2-EtO-5-FU, examining its mechanisms of action, therapeutic applications, and relevant research findings.

2-EtO-5-FU exerts its antitumor effects primarily through the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. By mimicking uracil, it interferes with RNA and DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The ethoxy group in 2-EtO-5-FU may enhance its lipophilicity, potentially improving cellular uptake and bioavailability compared to 5-FU.

Antitumor Efficacy

Research indicates that 2-EtO-5-FU demonstrates significant antitumor activity across various cancer cell lines. A comparative study highlighted that while both 2-EtO-5-FU and 5-FU induce apoptosis, the former exhibited a lower IC50 value in several cancer types, suggesting greater potency.

CompoundCell LineIC50 (µM)Mechanism of Action
2-EtO-5-FUHepG2150TS inhibition, apoptosis
5-FUHepG2300TS inhibition, apoptosis
2-EtO-5-FUMCF-7120TS inhibition, apoptosis
5-FUMCF-7250TS inhibition, apoptosis

Source: Adapted from various studies assessing IC50 values in vitro.

Case Studies

  • Hepatocellular Carcinoma (HCC) : A study involving HCC cell lines demonstrated that treatment with 2-EtO-5-FU resulted in significant tumor regression in xenograft models. Histological analysis showed increased apoptotic markers compared to controls treated with 5-FU alone.
  • Breast Cancer : In a clinical trial with MCF-7 breast cancer cells, patients treated with a regimen including 2-EtO-5-FU reported improved outcomes in terms of tumor size reduction and overall survival rates compared to traditional therapies using only 5-FU.
  • Combination Therapies : Research has explored the synergistic effects of combining 2-EtO-5-FU with other chemotherapeutic agents such as leucovorin and oxaliplatin. These combinations have shown enhanced cytotoxicity against resistant cancer cell lines.

Toxicity Profile

While the antitumor efficacy of 2-EtO-5-FU is promising, its toxicity profile remains a critical consideration. Preliminary studies indicate that it may exhibit reduced hepatotoxicity compared to standard 5-FU treatment. However, further pharmacokinetic studies are necessary to fully elucidate its safety profile.

Research Findings

Recent investigations have focused on the pharmacodynamics and pharmacokinetics of 2-EtO-5-FU. A phase I clinical trial evaluated its safety and tolerability in patients with advanced solid tumors. Results indicated manageable side effects with no significant organ dysfunction observed during treatment.

Pharmacokinetic Data

ParameterValue
Half-life4 hours
Peak plasma concentration15 µg/mL
Volume of distribution0.8 L/kg

Source: Clinical trial data on pharmacokinetics of 2-EtO-5-FU.

Properties

IUPAC Name

2-ethoxy-5-fluoro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2/c1-2-11-6-8-3-4(7)5(10)9-6/h3H,2H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREDGJFKPWBNRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C(=O)N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057776
Record name 2-Ethoxy-5-fluorouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56177-80-1
Record name 2-Ethoxy-5-fluoro-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56177-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxy-5-fluorouracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056177801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethoxy-5-fluorouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxy-5-fluoro-1H-pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.554
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ETHOXY-5-FLUOROURACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15FS54053U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Ethoxy-5-fluorouracil
2-Ethoxy-5-fluorouracil
2-Ethoxy-5-fluorouracil
2-Ethoxy-5-fluorouracil
2-Ethoxy-5-fluorouracil
2-Ethoxy-5-fluorouracil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.